molecular formula C10H10F2N2O B6611610 N-Cyclopropyl-N'-(2,5-difluorophenyl)urea CAS No. 81356-60-7

N-Cyclopropyl-N'-(2,5-difluorophenyl)urea

Cat. No.: B6611610
CAS No.: 81356-60-7
M. Wt: 212.20 g/mol
InChI Key: YNHCORPJRLQDMA-UHFFFAOYSA-N
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Description

N-Cyclopropyl-N’-(2,5-difluorophenyl)urea is a chemical compound characterized by the presence of a cyclopropyl group and a difluorophenyl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-N’-(2,5-difluorophenyl)urea typically involves the reaction of cyclopropylamine with 2,5-difluorophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Cyclopropylamine Reaction: Cyclopropylamine is reacted with 2,5-difluorophenyl isocyanate in an appropriate solvent such as dichloromethane or tetrahydrofuran.

    Reaction Conditions: The reaction is typically conducted at room temperature or slightly elevated temperatures to facilitate the formation of the urea derivative.

    Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain pure N-Cyclopropyl-N’-(2,5-difluorophenyl)urea.

Industrial Production Methods

Industrial production of N-Cyclopropyl-N’-(2,5-difluorophenyl)urea may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-N’-(2,5-difluorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The difluorophenyl group can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-Cyclopropyl-N’-(2,5-difluorophenyl)urea has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-N’-(2,5-difluorophenyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-Cyclopropyl-N’-(2,4-difluorophenyl)urea: Similar structure but with a different substitution pattern on the phenyl ring.

    N-Cyclopropyl-N’-(3,4-difluorophenyl)urea: Another isomer with different fluorine positions.

Uniqueness

N-Cyclopropyl-N’-(2,5-difluorophenyl)urea is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the cyclopropyl group also adds to its distinctiveness, potentially affecting its interaction with molecular targets.

Properties

IUPAC Name

1-cyclopropyl-3-(2,5-difluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2N2O/c11-6-1-4-8(12)9(5-6)14-10(15)13-7-2-3-7/h1,4-5,7H,2-3H2,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNHCORPJRLQDMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)NC2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1073650
Record name N-Cyclopropyl-N'-(2,5-difluorophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1073650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81356-60-7
Record name N-Cyclopropyl-N′-(2,5-difluorophenyl)urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81356-60-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Urea, N-cyclopropyl-N'-(2,5-difluorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081356607
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Cyclopropyl-N'-(2,5-difluorophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1073650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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